Increased Lipophilicity vs. 3-Ethyl and Unsubstituted Analogs as Predicted by XLogP3
The lipophilicity of 3-propylpyridin-2-amine, as measured by its computed partition coefficient (XLogP3), is significantly higher than that of its 3-ethyl and unsubstituted counterparts. This difference in lipophilicity is a key determinant of a molecule's ability to cross biological membranes, impacting its ADME (Absorption, Distribution, Metabolism, Excretion) profile [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-Ethylpyridin-2-amine: 1.3; 2-Aminopyridine: 0.5 |
| Quantified Difference | 0.5 logP units more lipophilic than the ethyl analog; 1.3 logP units more lipophilic than the unsubstituted pyridine. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1]. |
Why This Matters
For projects involving cell-based assays or requiring passive membrane permeability, the increased lipophilicity of the 3-propyl analog provides a quantifiable advantage over less lipophilic alternatives.
- [1] PubChem. (2025). 3-Propylpyridin-2-amine (Compound Summary). PubChem CID 13344045. National Center for Biotechnology Information. View Source
